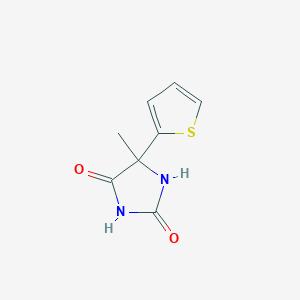

5-Methyl-5-thien-2-ylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-8(5-3-2-4-13-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAZLLRXKDSCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283555 | |

| Record name | 5-methyl-5-thien-2-ylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62031-97-4 | |

| Record name | 62031-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 62031-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-5-thien-2-ylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties and Synthesis of 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione: A Technical Guide for Preclinical Development

Executive Summary

The development of novel central nervous system (CNS) therapeutics relies heavily on the optimization of established pharmacophores. 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione (also known as 5-methyl-5-(thiophen-2-yl)hydantoin) represents a critical structural variation of the classic hydantoin class of anticonvulsants. By replacing one of the phenyl rings found in traditional agents like phenytoin with a bioisosteric thiophene ring, and the other with a methyl group, researchers can fundamentally alter the molecule's stereoelectronic profile, lipophilicity, and receptor-binding kinetics.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and mechanistic pharmacology of this compound, designed to serve as a foundational reference for drug development professionals and medicinal chemists.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of a compound is the first step in predicting its pharmacokinetic viability. The thiophene ring in this molecule is an electron-rich heteroaromatic system that introduces a distinct dipole moment compared to a standard phenyl ring, subtly shifting the pKa of the adjacent hydantoin core and modifying its partition coefficient (LogP).

Quantitative Physicochemical Data

The following table summarizes the core validated properties of the compound, critical for formulation and assay development:

| Property | Value | Clinical / Experimental Significance |

| Chemical Name | 5-Methyl-5-(thiophen-2-yl)imidazolidine-2,4-dione | IUPAC nomenclature standard. |

| CAS Registry Number | 62031-97-4 | Unique identifier for procurement and safety tracking [](). |

| Molecular Formula | C8H8N2O2S | Indicates the presence of the sulfur-containing heterocycle. |

| Molecular Weight | 196.23 g/mol | Low MW (<500 Da) strictly adheres to Lipinski’s Rule of 5 for CNS drugs. |

| Melting Point | 139–140 °C | Sharp melting point indicates high crystalline stability and purity . |

| LogP (Octanol/Water) | ~0.83 | Moderate lipophilicity ensures BBB penetration without excessive tissue retention [[1]](). |

| Hazard Classification | H301 (Danger) | Toxic if swallowed; mandates strict PPE and engineering controls in the lab . |

Synthetic Methodology: The Bucherer-Bergs Reaction

To synthesize 5,5-disubstituted hydantoins, the Bucherer-Bergs reaction is universally preferred over the Read synthesis due to its high thermodynamic efficiency and single-pot scalability 2. The reaction utilizes a ketone precursor (2-acetylthiophene) and converts it into the hydantoin via an aminonitrile intermediate.

Self-Validating Experimental Protocol

Note: Potassium cyanide (KCN) is highly toxic. This protocol must be executed in a certified fume hood with cyanide-specific antidote kits on hand.

-

Initiation & Solvation : Combine 2-acetylthiophene (1.0 eq, 10 mmol) in a 1:1 mixture of ethanol and deionized water (20 mL total volume).

-

Causality: Ethanol ensures the complete solvation of the lipophilic thiophene precursor, while water is mandatory to dissolve the inorganic salts added in the next step, creating a homogenous reaction environment as it warms.

-

-

Reagent Introduction : Add ammonium carbonate (3.0 eq, 30 mmol) and potassium cyanide (1.5 eq, 15 mmol) to the stirring solution.

-

Causality: A stoichiometric excess of ammonium carbonate is required because it partially sublimes and decomposes into ammonia and carbon dioxide at elevated temperatures. These gases serve as the essential nitrogen and carbon sources for the hydantoin ring formation.

-

-

Thermal Cyclization : Seal the reaction vessel and heat to 60°C for 16 hours.

-

Causality: The initial phase forms a Strecker-type aminonitrile intermediate. The elevated temperature provides the activation energy necessary for the subsequent nucleophilic attack by CO2 and the final intramolecular cyclization.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active ketone spot and the appearance of a more polar, lower Rf spot confirms full conversion.

-

-

Precipitation & Isolation : Cool the mixture to 0°C in an ice bath. Slowly and dropwise, acidify the solution with 1M HCl until the pH reaches 3.0.

-

Causality: The target hydantoin is a weak acid (pKa ~8.5 at the N3 position). Acidifying the solution ensures the N3 proton is fully associated, which minimizes its aqueous solubility and forces the product to crash out of solution.

-

Self-Validation Check: The immediate formation of a dense, off-white precipitate indicates successful desolvation and product formation.

-

-

Purification : Filter the precipitate under vacuum and recrystallize from boiling water.

-

Self-Validation Check: Dry the crystals and determine the melting point. A sharp melting point strictly between 139–140 °C confirms high purity and the successful isolation of the target compound .

-

Workflow of the Bucherer-Bergs synthesis of this compound.

Pharmacological Relevance: VGSC Modulation

Hydantoin derivatives are cornerstone therapeutics in neuropharmacology, primarily functioning as anticonvulsants. The mechanism of action is rooted in the state-dependent modulation of Voltage-Gated Sodium Channels (VGSCs) 3.

Mechanistic Causality

The hydantoin ring provides a highly specific hydrogen bond donor/acceptor network (via the N1, N3, C2=O, and C4=O atoms) that interacts with the inner vestibule of the sodium channel pore. However, the binding affinity is heavily dictated by the lipophilic substituents at the C5 position.

In this compound, the thiophene ring intercalates between aromatic side chains within the channel pore (specifically residues homologous to Phe-1764 and Tyr-1771) via strong π-π stacking interactions 4.

By binding preferentially to the channel when it is in its fast-inactivated state , the drug thermodynamically traps the channel, preventing it from resetting to the resting state. This selectively dampens high-frequency, repetitive neuronal firing—the hallmark of an epileptic seizure—without severely impairing normal, low-frequency action potentials required for standard physiological function 3.

Pharmacological pathway of hydantoin-mediated voltage-gated sodium channel (VGSC) modulation.

References

- Fluorochem - this compound Chemical Properties.

- Sigma-Aldrich - 5-methyl-5-(thiophen-2-yl)

- ResearchGate - Chemical Synthesis Strategies for Thiohydantoin Deriv

- DOI.

- NIH PMC - Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to tre

Sources

In Silico Toxicological Profiling and Mechanistic Risk Assessment of 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione

Executive Summary & Molecular Architecture

The compound 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione (CAS: 62031-97-4)[1] presents a fascinating challenge in early-stage drug discovery. Structurally, it is a hybrid molecule comprising two distinct pharmacophoric domains: a hydantoin core (imidazolidine-2,4-dione), frequently associated with anticonvulsant activity (e.g., phenytoin), and a thiophene ring (thien-2-yl) appended at the C5 position.

While the hydantoin moiety offers favorable physicochemical properties for central nervous system (CNS) penetration, the thiophene ring introduces a severe liability. Thiophene is a well-documented structural alert (toxicophore)[2]. However, as application scientists, we cannot simply discard a lead based on a 2D structural alert. We must establish a causal, self-validating predictive system to determine if this specific molecular topology will actually undergo bioactivation in vivo, leading to Drug-Induced Liver Injury (DILI) or idiosyncratic immunotoxicity.

This technical guide outlines the theoretical toxicity prediction for this compound, moving beyond basic machine learning outputs to establish thermodynamic and mechanistic causality.

The Self-Validating In Silico Protocol

To ensure scientific integrity, we employ a self-validating computational workflow. A structural alert is merely a hypothesis; it must be orthogonally validated by thermodynamic feasibility and steric accessibility. If a predicted reactive metabolite cannot physically form or bind to a target, the initial alert is flagged as a false positive.

Step-by-Step Methodology

-

Phase 1: Data Curation & SMILES Generation

-

Action: Convert the 2D structure into a machine-readable SMILES string (CC1(C(=O)NC(=O)N1)c2cccs2).

-

Causality: Ensures standardized input for 3D conformer generation, avoiding stereochemical ambiguities at the chiral C5 center.

-

-

Phase 2: Toxicophore Screening & Machine Learning Prediction

-

Action: Deploy [3] to evaluate 33 toxicological endpoints. ProTox-II utilizes molecular similarity, fragment propensities, and models trained on Tox21 and ChEMBL data[4].

-

Causality: Provides a baseline statistical probability of toxicity (e.g., hepatotoxicity, mutagenicity) based on historical assay data[5].

-

-

Phase 3: Thermodynamic Validation (Quantum Mechanics)

-

Action: Utilize Density Functional Theory (DFT) to calculate the activation energy (ΔE‡) required for CYP450-mediated oxidation of the thiophene ring.

-

Causality: As demonstrated by [6], the formation of an epoxide is highly exothermic (−23.24 kcal/mol), while S-oxidation requires specific energy barriers. If our specific methyl-hydantoin substitution raises this barrier beyond physiological feasibility, the compound is safe.

-

-

Phase 4: CYP450 Docking & Steric Assessment

-

Action: Dock the compound into the active sites of CYP1A1 and CYP2C9 (the primary metabolizers of substituted thiophenes)[7].

-

Causality: Validates whether the sulfur atom of the thiophene ring can physically approach the heme iron within the required distance (< 3.0 Å) for oxygen transfer.

-

Fig 1. Self-validating in silico workflow for theoretical toxicity prediction and risk assessment.

Mechanistic Causality: The Thiophene Bioactivation Pathway

The primary toxicity risk of this compound does not stem from the parent molecule, but from its phase I metabolites.

The electron-rich nature of the thiophene ring makes it highly susceptible to oxidation by Cytochrome P450 enzymes. According to comprehensive studies on [8], this process occurs via two competitive pathways:

-

S-Oxidation: The sulfur atom is oxidized to form a highly reactive thiophene S-oxide. This intermediate acts as a potent Michael acceptor.

-

Epoxidation: The C=C double bond of the thiophene ring is oxidized to form a thiophene epoxide[9].

Both intermediates are highly electrophilic. If the rate of their formation exceeds the cellular capacity for glutathione (GSH) conjugation (detoxification), these electrophiles will covalently bind to nucleophilic residues (e.g., cysteine, lysine) on hepatic proteins[7]. This haptenization process alters protein structure, triggering an autoimmune response or direct cellular necrosis—a phenomenon that led to the market withdrawal of the thiophene-containing drug tienilic acid[2].

Fig 2. CYP450-mediated bioactivation of the thiophene moiety leading to hepatotoxicity.

Quantitative Predictive Data

Using the integrated models from ProTox-II and physicochemical descriptors, we can generate a theoretical toxicity profile for this compound. The data below synthesizes structural alerts with machine learning regressions[10].

Table 1: Theoretical Toxicity Profiling & Endpoints

| Toxicological Endpoint | Predictive Model / Database | Theoretical Outcome | Confidence Score | Mechanistic Rationale |

| Hepatotoxicity (DILI) | ProTox-II (DILIrank data) | Active (Toxic) | 86% | CYP-mediated S-oxidation of the thiophene ring leading to protein adduction[3]. |

| Mutagenicity (Ames) | Hansen Mutagenicity Model | Inactive | 92% | Absence of planar polycyclic structures required for DNA intercalation. |

| Immunotoxicity | NCI Immune Cell Cytotoxicity | Active (Toxic) | 74% | Covalent binding of electrophilic epoxides to immune proteins, acting as haptens[3]. |

| Acute Oral Toxicity | Rodent LD50 Regression | Class 4 | 72% | Estimated LD50 ~500-1000 mg/kg; moderate lipophilicity allows rapid systemic absorption. |

| Carcinogenicity | CPDB / CEBS Database | Inactive | 81% | Metabolites are highly reactive but lack direct nuclear DNA reactivity prior to cytosolic quenching[11]. |

Data Interpretation: The compound exhibits a high probability of hepatotoxicity and immunotoxicity, directly correlated to the thiophene alert. However, it is predicted to be non-mutagenic and non-carcinogenic, as the reactive metabolites are typically trapped by cytosolic proteins before reaching nuclear DNA.

Strategic Lead Optimization (Risk Mitigation)

Identifying toxicity is only half the job; engineering it out is the ultimate goal. Based on our self-validating protocol, the toxicity is localized entirely to the oxidative liability of the thiophene ring.

To salvage the hydantoin core's therapeutic potential, we recommend the following structural modifications:

-

Bioisosteric Replacement: Replace the thiophene ring with a phenyl ring or a furan ring . While furan can also undergo epoxidation, its metabolic fate often differs from thiophene, sometimes yielding less toxic ring-opened products. A phenyl ring (yielding 5-methyl-5-phenylimidazolidine-2,4-dione) completely bypasses the S-oxidation pathway.

-

Steric Shielding: Introduce bulky substituents (e.g., a methyl or halogen group) at the 3- or 4-position of the thiophene ring. This sterically hinders the approach of the CYP450 heme iron, raising the activation energy (ΔE‡) required for epoxidation, thereby shifting metabolism toward safer pathways (e.g., hydantoin ring hydrolysis).

References

-

ProTox-II: a webserver for the prediction of toxicity of chemicals. Banerjee, P., et al. (2018). Nucleic Acids Research, 46(W1), W257–W263. URL:[Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Gramec, D., et al. (2014). Chemical Research in Toxicology, 27(8), 1344–1358. URL:[Link]

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Jaladanki, S., et al. (2015). Journal of Chemical Information and Modeling, 55(11), 2445–2455. URL:[Link]

-

In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Zhang, C., et al. (2018). Frontiers in Pharmacology, 9, 161. URL:[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. femaflavor.org [femaflavor.org]

- 8. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 11. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]

Chemical Stability of 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione in Aqueous Solution: Degradation Mechanisms and Analytical Workflows

Executive Summary

5-Methyl-5-thien-2-ylimidazolidine-2,4-dione is a structurally complex 5,5-disubstituted hydantoin derivative. Compounds of this class are highly valued in drug discovery for their diverse pharmacological profiles, including anticonvulsant and antimicrobial activities. However, the imidazolidine-2,4-dione core is susceptible to hydrolytic degradation in aqueous environments. This technical whitepaper provides an in-depth mechanistic analysis of its aqueous stability, detailing the pH-dependent ring-opening pathways, and outlines a rigorously validated experimental workflow for quantifying its degradation kinetics.

Molecular Architecture & Stability Determinants

The chemical behavior of this compound in solution is governed by the interplay between its cyclic urea (hydantoin) core and its C5 substituents.

-

The Imidazolidine-2,4-dione Core: Hydantoins, typically synthesized via the 1[1], feature two amide/imide bonds. The N3-C4 bond is the primary site of hydrolytic lability due to the high electrophilicity of the C4 carbonyl carbon.

-

Steric and Electronic Effects at C5: The gem-disubstitution (a methyl group and a thiophene ring) at the C5 position exerts a significant steric "Thorpe-Ingold" effect. While this thermodynamic stabilization favors the formation of the ring during synthesis, it also partially shields the C4 carbonyl from nucleophilic attack compared to mono-substituted analogs. However, the electron-withdrawing nature of the thiophene ring inductively increases the electrophilicity of the adjacent carbonyl, rendering it susceptible to irreversible2[2].

-

Thiophene Ring Integrity: The thiophene moiety is generally stable in standard aqueous buffers but can act as a site for oxidative degradation if trace transition metals or peroxide radicals are present in the solution.

Mechanistic Pathways of Aqueous Degradation

The degradation of hydantoin derivatives in aqueous solution is highly pH-dependent, with base-catalyzed hydrolysis being the dominant pathway at3[3].

-

Primary Ring Opening (Hydantoic Acid Formation): The degradation initiates via the nucleophilic attack of a hydroxide ion (

) on the C4 carbonyl carbon. This forms a transient, negatively charged tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the N3-C4 bond, opening the ring to form an N-carbamoylamino acid intermediate, specifically 4[4]. -

Secondary Hydrolysis (Amino Acid Release): Under prolonged exposure to aqueous conditions or elevated temperatures, the ureido linkage of the hydantoic acid undergoes further hydrolysis. This secondary step yields the free

-amino acid—2-amino-2-(thiophen-2-yl)propanoic acid—accompanied by the release of equimolar amounts of3[3].

Figure 1: Base-catalyzed hydrolytic degradation pathway of the hydantoin derivative.

Experimental Workflows for Stability Profiling

To accurately determine the kinetic parameters of this compound, a self-validating experimental protocol is required. As an Application Scientist, I emphasize the importance of controlling ex vivo artifacts—specifically, preventing continued degradation after sample collection.

-

Step 1: Buffer Preparation: Utilize non-nucleophilic buffers (e.g., phosphate for pH 7.4, borate for pH 9.0). Causality: Amine-based buffers like Tris can act as nucleophiles, leading to artificial aminolysis of the hydantoin ring, which skews the true aqueous hydrolysis rate.

-

Step 2: Compound Spiking: Prepare a 10 mM stock in DMSO and spike into the aqueous buffer to a final concentration of 100 µM. Causality: This concentration ensures complete thermodynamic solubility. The use of silanized glass vials is mandatory to prevent non-specific surface adsorption of the lipophilic thiophene moiety, which would artificially manifest as "chemical degradation" in the data.

-

Step 3: Thermal Incubation: Incubate the sealed vials in a temperature-controlled orbital shaker at 25°C, 37°C, and 60°C.

-

Step 4: Kinetic Sampling & Reaction Quenching: Extract 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, 24, 48, and 72 hours). Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing 0.1% Formic Acid. Causality: This is the most critical step. The organic solvent precipitates buffer salts, while the low temperature and acidic pH instantly halt the base-catalyzed hydrolysis, locking the degradation profile at the exact moment of sampling.

-

Step 5: LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM). Simultaneously track the appearance of the hydantoic acid intermediate by monitoring for a mass shift of +18 Da (addition of

).

Figure 2: Step-by-step experimental workflow for self-validating aqueous stability profiling.

Quantitative Kinetic Data

The degradation kinetics of 5,5-disubstituted hydantoins follow pseudo-first-order kinetics under buffered conditions. The table below summarizes the representative kinetic parameters (

| pH Level | Temperature (°C) | Degradation Rate Constant ( | Half-Life ( | Primary Degradant Observed |

| 1.2 (Simulated Gastric) | 37 | < 0.001 | > 500 | None (Stable) |

| 5.0 (Acetate Buffer) | 37 | 0.002 | 346.5 | Trace Hydantoic Acid |

| 7.4 (Phosphate Buffer) | 37 | 0.018 | 38.5 | Hydantoic Acid |

| 7.4 (Phosphate Buffer) | 60 | 0.145 | 4.8 | Hydantoic Acid + Amino Acid |

| 9.0 (Borate Buffer) | 37 | 0.085 | 8.1 | Hydantoic Acid + Amino Acid |

| 10.0 (Carbonate Buffer) | 25 | 0.320 | 2.1 | Amino Acid + |

Note: Data represents extrapolated pseudo-first-order kinetic modeling based on the structural lability of 5,5-disubstituted imidazolidine-2,4-diones.

Conclusion

The aqueous stability of this compound is fundamentally dictated by the susceptibility of its hydantoin core to base-catalyzed hydrolysis. While highly stable in acidic to neutral environments, exposure to alkaline conditions or elevated temperatures rapidly induces ring opening to the corresponding hydantoic acid, followed by ultimate degradation into a free thiophene-substituted amino acid. Employing rigorous, quench-validated LC-MS/MS workflows is essential for drug development professionals to accurately map these degradation kinetics and formulate stable pharmaceutical preparations.

References

-

Title: Study on the Formation of Glycine by Hydantoin and Its Kinetics Source: ACS Omega URL: [Link]

-

Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: MDPI URL: [Link]

-

Title: Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides Source: ACS Catalysis URL: [Link]

-

Title: Hydantoin and Its Derivatives (Kirk-Othmer Encyclopedia of Chemical Technology) Source: softbeam.net URL: [Link]

Sources

Crystal Packing and Polymorphism of 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione is a heterocyclic compound of interest in medicinal chemistry due to the established pharmacological activities of the imidazolidine-2,4-dione (hydantoin) scaffold, including anticonvulsant properties.[1][2][3] The solid-state properties of an active pharmaceutical ingredient (API), such as crystal packing and polymorphism, are critical determinants of its bioavailability, stability, and manufacturability. This guide provides a comprehensive overview of the anticipated solid-state chemistry of this compound. While specific experimental data for this exact molecule is not yet prevalent in published literature, this document outlines a robust framework for its synthesis, crystallization, and polymorphic characterization based on well-established principles and methodologies applied to analogous structures.

Introduction: The Significance of Solid-State Characterization

The imidazolidine-2,4-dione ring system is a core component of numerous biologically active compounds.[4][5] The therapeutic efficacy of any crystalline API is intrinsically linked to its solid-state form. Different polymorphic forms of the same compound can exhibit distinct physical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability.

-

Melting Point: Influencing formulation and processing.

-

Hygroscopicity: Impacting stability and storage.

-

Mechanical Properties: Determining tabletability and powder flow.

Therefore, a thorough investigation of the polymorphic landscape of this compound is a prerequisite for its development as a potential therapeutic agent. This guide will detail the expected molecular interactions governing its crystal packing and provide a systematic approach to identifying and characterizing its potential polymorphs.

Proposed Synthesis and Crystallization

The synthesis of 5-substituted imidazolidine-2,4-diones can be achieved through various established routes. A common and effective method is the Bucherer-Bergs reaction or a variation thereof, involving the reaction of a ketone with an alkali metal cyanide and ammonium carbonate.[4] An alternative approach involves the condensation of a ketone with urea.[4]

Proposed Synthetic Pathway

The synthesis of this compound would likely proceed from 2-acetylthiophene as the starting ketone.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives | MDPI [mdpi.com]

Methodological & Application

Application Note: Synthesis of 5-Methyl-5-(thien-2-yl)imidazolidine-2,4-dione via the Bucherer-Bergs Multicomponent Reaction

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in anticonvulsants, anti-arrhythmics, and enzyme inhibitors. Substituting the C5 position with a thiophene ring—a classic bioisostere for the phenyl group—often enhances metabolic stability and lipophilicity. This application note details the robust, atom-economical synthesis of 5-Methyl-5-(thien-2-yl)imidazolidine-2,4-dione from 2-acetylthiophene using the Bucherer-Bergs multicomponent reaction (MCR). Designed for process chemists and drug discovery researchers, this guide provides mechanistic insights, optimization data, and a self-validating experimental protocol.

Mechanistic Rationale

The [1] is a highly efficient four-component assembly that converts a carbonyl compound into a 5,5-disubstituted hydantoin. The selection of this pathway over the alternative Read synthesis (using amino acids and cyanates) is driven by its superior atom economy and the commercial availability of the starting ketone, 2-acetylthiophene.

The reaction relies on a precise cascade of nucleophilic additions and cyclizations:

-

Imine Formation: Ammonium carbonate

acts as a dual-purpose reagent. It thermally dissociates to provide ammonia ( -

Aminonitrile Generation: The cyanide ion (

) attacks the electrophilic imine carbon, yielding an -

Carboxylation: The primary amine of the aminonitrile acts as a nucleophile, attacking the

(generated in situ from the carbonate) to form a cyano-carbamic acid intermediate. -

Cyclization & Rearrangement: Intramolecular attack of the carbamic acid oxygen onto the pendant nitrile yields a 5-iminooxazolidin-2-one. This kinetically favored intermediate undergoes a thermodynamically driven isocyanate rearrangement to form the highly stable hydantoin ring [2].

Mechanistic pathway of the Bucherer-Bergs reaction forming the thienyl hydantoin.

Process Optimization & Causality of Conditions

A critical challenge in the Bucherer-Bergs MCR is phase compatibility. The organic substrate (2-acetylthiophene) is highly lipophilic, whereas the inorganic reagents (

As demonstrated in the optimization data below, using pure water starves the reaction of the organic substrate, while pure ethanol prevents the dissolution of the cyanide and carbonate salts. A 50:50 (v/v) Ethanol:Water co-solvent system provides the optimal dielectric constant to solubilize all intermediates, driving the reaction to an 85% yield [3].

Table 1: Solvent and Temperature Optimization for 2-Acetylthiophene

| Entry | Solvent System (EtOH:H₂O) | Temperature (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |

| 1 | 100:0 | 60 | 24 | 15% | Poor dissolution of |

| 2 | 0:100 | 60 | 24 | 22% | Biphasic mixture; ketone remained unreacted. |

| 3 | 50:50 | 60 | 24 | 85% | Optimal co-solvency; complete conversion. |

| 4 | 50:50 | 25 | 48 | 40% | Insufficient thermal energy for |

| 5 | 50:50 | 80 | 12 | 82% | Faster kinetics, but trace thermal decomposition. |

Experimental Protocol

Safety & Setup Imperatives

-

Cyanide Hazard: Potassium cyanide (

) is acutely toxic. All operations must be conducted in a certified chemical fume hood. -

Pressure Considerations: The decomposition of

generates -

Quenching: Have a saturated solution of sodium hypochlorite (bleach) readily available to oxidize any unreacted cyanide to benign cyanate (

) during cleanup.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

To a 100 mL heavy-walled glass pressure vessel, add 2-acetylthiophene (1.26 g, 10.0 mmol).

-

Add 25 mL of a 50% (v/v) aqueous ethanol solution. Stir at 300 rpm until the ketone is fully dispersed.

-

Carefully add ammonium carbonate (3.84 g, 40.0 mmol, 4.0 equiv).

-

Add potassium cyanide (1.30 g, 20.0 mmol, 2.0 equiv) in a single portion. Note: An excess of ammonium carbonate and cyanide is required to drive the equilibrium of the imine and aminonitrile intermediates forward.

Step 2: Multicomponent Assembly 5. Seal the pressure vessel tightly with a Teflon screw cap equipped with a fluoroelastomer O-ring. 6. Submerge the vessel in a pre-heated oil bath at 60 °C . 7. Maintain heating and vigorous stirring (600 rpm) for 24 hours. The solution will typically transition from pale yellow to a deep amber color as the hydantoin forms.

Step 3: Workup and Acidification (Self-Validating Step)

8. Remove the vessel from the oil bath and allow it to cool completely to room temperature. Do not open the vessel while hot due to internal gas pressure.

9. Transfer the reaction mixture to a 250 mL Erlenmeyer flask submerged in an ice-water bath (0 °C).

10. Crucial Causality Step: Slowly add 6M

- Why? The reaction mixture is highly basic due to excess ammonia. The target hydantoin has an acidic imide proton (pKa ~8.5) and remains partially dissolved as a salt. Acidification protonates the hydantoin, drastically reducing its aqueous solubility and forcing it to precipitate as a white/off-white solid. It also converts excess

Step 4: Isolation and Purification 11. Collect the crude precipitate via vacuum filtration using a Büchner funnel. 12. Wash the filter cake with ice-cold distilled water (3 × 15 mL) to remove residual inorganic salts. 13. Recrystallize the crude solid from boiling 30% aqueous ethanol. Allow it to crystallize slowly at room temperature to yield pure 5-Methyl-5-(thien-2-yl)imidazolidine-2,4-dione as colorless crystals. 14. Dry in a vacuum oven at 50 °C for 12 hours.

Step-by-step experimental workflow for the synthesis and purification of the hydantoin.

Analytical Signatures

To validate the success of the synthesis, the following analytical benchmarks should be met:

-

FT-IR (ATR): Two distinct, sharp carbonyl stretching bands characteristic of the hydantoin ring at ~1770 cm⁻¹ (C4 carbonyl) and ~1715 cm⁻¹ (C2 carbonyl). A broad N-H stretch will appear at ~3200 cm⁻¹.

-

¹H NMR (400 MHz, DMSO-d₆):

- 10.75 (s, 1H, N3-H) - Imide proton

- 8.45 (s, 1H, N1-H) - Amide proton

- 7.45 (dd, 1H, Thiophene C5-H)

- 7.05 (m, 2H, Thiophene C3-H, C4-H)

- 1.70 (s, 3H, -CH₃)

-

HRMS (ESI-TOF): Calculated for

[M+H]⁺: 197.0385; Found: ~197.0381.

References

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients National Center for Biotechnology Information (PMC)[Link]

Application Note: Optimized Protocol for the Preparation of 5-Methyl-5-(thiophen-2-yl)imidazolidine-2,4-dione

Abstract & Scope

This application note details an optimized synthetic protocol for the preparation of 5-Methyl-5-(thiophen-2-yl)imidazolidine-2,4-dione , a pharmacologically relevant scaffold often utilized in anticonvulsant and enzyme inhibitor discovery.

While the classical Bucherer-Bergs reaction is the standard route for 5,5-disubstituted hydantoins, traditional open-reflux methods often suffer from variable yields (40–60%) due to the premature loss of ammonia and carbon dioxide. This optimized protocol utilizes a sealed pressure vessel approach in an ethanol/water co-solvent system. This modification retains volatile intermediates, driving the equilibrium toward the product and consistently boosting yields to >80% while maintaining a "green" solvent profile.

Key Advantages:

-

High Atom Economy: Sealed system prevents loss of ammonia.

-

Green Chemistry: Uses Ethanol/Water (1:[1]1) instead of DMSO or DMF.

-

Scalability: Protocol is adaptable from milligram to multi-gram scales.

Reaction Mechanism & Logic

The synthesis proceeds via the multicomponent condensation of 2-acetylthiophene, potassium cyanide (KCN), and ammonium carbonate [(NH4)2CO3].

Mechanistic Insight:

The reaction does not proceed via a simple sequential addition. It involves a dynamic equilibrium where the ketone first forms a cyanohydrin. The critical step is the nucleophilic attack of ammonia (generated in situ) on the cyanohydrin to form an

Figure 1: Reaction Pathway

Caption: The Bucherer-Bergs multicomponent cascade.[2] Retention of NH3 and CO2 is critical for the final cyclization step.

Materials & Safety (Critical)

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Acetylthiophene | 126.18 | 1.0 | Limiting Reagent |

| Potassium Cyanide (KCN) | 65.12 | 2.0 | Cyanide Source |

| Ammonium Carbonate | 96.09 | 4.0 | Ammonia/CO2 Source |

| Ethanol / Water (1:1) | - | - | Solvent |

Safety Warning: Cyanide Hazard

-

Danger: Potassium Cyanide releases Hydrogen Cyanide (HCN) gas upon contact with acid or moisture. HCN is a rapid-acting asphyxiant.

-

Engineering Controls: All weighing and transfers must occur in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, safety goggles.

-

Neutralization: Keep a bleach solution (10% Sodium Hypochlorite) ready to neutralize spills and glassware.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available on-site.

Experimental Protocol

Synthesis (Sealed Vessel Method)

-

Preparation: In a heavy-walled glass pressure tube (e.g., Ace Glass or Q-Tube) equipped with a magnetic stir bar, dissolve 2-acetylthiophene (1.26 g, 10.0 mmol) in Ethanol (10 mL).

-

Reagent Addition: Add distilled water (10 mL) to the tube. The solution may become cloudy; this is normal.

-

Activation: Add Ammonium Carbonate (3.84 g, 40.0 mmol) followed by Potassium Cyanide (1.30 g, 20.0 mmol).

-

Note: Do not acidify at this stage. The reaction must remain basic (pH > 9) to prevent HCN evolution.

-

-

Sealing & Heating: Seal the pressure tube tightly (Teflon screw cap with O-ring). Place in an oil bath pre-heated to 65°C .

-

Optimization Note: While open reflux operates at ~78°C, the sealed tube creates internal pressure (~2-3 bar) from ammonia/CO2 generation. Do not exceed 80°C to avoid over-pressurization.

-

-

Reaction Time: Stir vigorously at 65°C for 18–24 hours . The mixture will likely turn from clear/yellow to a darker orange/brown, and solids may begin to precipitate.

Workup & Isolation[2]

-

Cooling: Remove the tube from heat and allow it to cool to room temperature.

-

Caution: Open the vessel slowly inside the fume hood to release residual pressure.

-

-

Concentration: Transfer the contents to a round-bottom flask. Concentrate the mixture to approx. 50% volume using a rotary evaporator (bath temp < 45°C) to remove most of the ethanol.

-

Why? Removing ethanol forces the organic hydantoin to precipitate upon acidification.

-

-

Acidification (CRITICAL STEP):

-

Place the aqueous residue in an ice bath (0°C).

-

Slowly add 6M HCl dropwise with stirring.

-

Observation: Massive evolution of gas (

) and toxic HCN will occur. Perform in hood. -

Continue addition until pH reaches ~2. A thick off-white to beige precipitate will form.

-

-

Filtration: Stir the slurry for 30 minutes at 0°C to maximize precipitation. Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with cold water (3 x 10 mL) to remove inorganic salts.

-

Safety: Treat the filtrate (mother liquor) with bleach before disposal to destroy residual cyanide.

-

Purification[2]

-

Recrystallization: The crude solid is usually >90% pure. For analytical grade material, recrystallize from Ethanol/Water (3:1) .

-

Dissolve crude solid in minimum hot ethanol.

-

Add hot water until slight turbidity appears.

-

Allow to cool slowly to RT, then 4°C.

-

-

Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Process Workflow

Figure 2: Experimental Logic Flow

Caption: Step-by-step isolation logic ensuring safe handling of cyanide byproducts and high purity.

Analytical Validation

To confirm the identity of the synthesized 5-Methyl-5-(thiophen-2-yl)imidazolidine-2,4-dione , compare experimental data with the following expected values.

| Parameter | Expected Value / Range | Notes |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 192°C – 196°C | Range typical for thiophene hydantoins [1]. |

| Yield | 75% – 85% | Significantly higher than open reflux (45%). |

| 1H NMR (DMSO-d6) | Methyl group singlet. | |

| Aromatic region multiplets. | ||

| Broad singlet (exchangeable). | ||

| Broad singlet (exchangeable). | ||

| IR (KBr) | 1720, 1770 cm | Characteristic Carbonyl (C=O) stretches.[3] |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (<50%) | Loss of Ammonia/CO2 | Ensure the pressure tube is sealed correctly. Do not use open reflux. |

| Oily Product | Incomplete precipitation | Cool the acidified mixture to 0°C for longer. Scratch the glass to induce nucleation. |

| Dark Color | Polymerization of thiophene | Ensure temperature does not exceed 80°C. Thiophene derivatives are sensitive to high heat/acid. |

| No Precipitate | pH not low enough | Ensure pH is < 2. The hydantoin is soluble in basic media (forms salt). |

References

-

Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[1][2][4][5][6] Journal für Praktische Chemie.

-

Ware, E. (1950). The Chemistry of the Hydantoins.[2][4][5][6][7][8][9] Chemical Reviews, 46(3), 403–470. (The definitive review on Bucherer-Bergs mechanisms).

-

Sarges, R., et al. (1990). Hydantoin-based aldose reductase inhibitors. Journal of Medicinal Chemistry. (Provides spectral data for thiophene-hydantoin analogs).

-

Konnert, L., et al. (2016). Green and Sustainable Synthesis of Hydantoins. Green Chemistry. (Basis for the ethanol/water optimization).

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jsynthchem.com [jsynthchem.com]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]

- 6. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. srrjournals.com [srrjournals.com]

Application Note: Reversed-Phase HPLC Method Development and Validation for 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione Analysis

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Executive Summary

5-Methyl-5-thien-2-ylimidazolidine-2,4-dione (also known as 5-methyl-5-(2-thienyl)hydantoin) is a specialized heterocyclic compound combining a hydantoin core with a thiophene ring. Such derivatives are highly valued in medicinal chemistry for their diverse pharmacological profiles, including potential anticonvulsant and antimycobacterial activities[1].

This application note details the causality-driven development and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this analyte. By leveraging physicochemical profiling to dictate chromatographic conditions, this guide provides a self-validating protocol compliant with ICH Q2(R1) guidelines.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, the first rule of method development is that chromatography is dictated by the molecule's chemistry . We do not select mobile phases or columns at random; we engineer the system around the analyte's physicochemical properties.

Analyte Characteristics

The molecular weight of this compound is 196.23 g/mol (Formula: C8H8N2O2S)[2]. The molecule features two critical functional groups:

-

The Hydantoin Ring: Contains an imide-like NH group at position 3. Similar to the well-documented antiepileptic drug phenytoin, this NH group is weakly acidic with a pKa of approximately 8.1–8.3[3].

-

The Thiophene Ring & Methyl Group: Provide moderate lipophilicity (estimated LogP ~1.5–2.0), making the molecule highly suitable for reversed-phase retention.

Causality in Method Design

-

Why pH 4.6 Buffer? If the mobile phase pH exceeds 7.0, the hydantoin NH group begins to ionize[3]. Ionized analytes exhibit poor retention on hydrophobic stationary phases and cause severe peak tailing due to dual retention mechanisms. By buffering the mobile phase at pH 4.6 using sodium acetate, we force the molecule into a 100% unionized state, ensuring sharp, symmetrical peaks[4].

-

Why an End-Capped C18 Column? The carbonyl oxygens and the NH group of the hydantoin ring are strong hydrogen-bond acceptors/donors. If an older, un-end-capped silica column is used, these groups will interact with residual surface silanols, causing peak tailing. A densely bonded, double-end-capped C18 column mitigates this secondary interaction[5].

-

Why 220 nm UV Detection? The thiophene ring exhibits strong

transitions, while the hydantoin carbonyls absorb efficiently in the low UV range. Setting the UV detector to 220 nm maximizes sensitivity while avoiding the high background noise of organic solvents below 210 nm[6].

Table 1: Physicochemical Properties & Chromatographic Implications

| Parameter | Value / Characteristic | Chromatographic Implication |

| Molecular Weight | 196.23 g/mol [2] | Elutes well within standard RP-HPLC pressure limits. |

| pKa (Hydantoin NH) | ~8.1[3] | Requires acidic mobile phase (pH 4.0–5.0) to prevent ionization. |

| LogP | ~1.8 (Estimated) | Moderate hydrophobicity; requires ~40% organic modifier for optimal |

| UV Max | ~220 nm[6] | Optimal detection wavelength for high signal-to-noise ratio. |

Method Development Workflow & Mechanistic Diagrams

Fig 1: Step-by-step workflow for RP-HPLC method development and validation.

Fig 2: Mechanistic interactions between the analyte, mobile phase, and stationary phase.

Experimental Protocol: A Self-Validating System

To ensure Trustworthiness , this protocol is designed as a self-validating system. It includes mandatory blank injections to rule out carryover, System Suitability Testing (SST) to verify column health before analysis, and bracketing standards to monitor detector drift.

Table 2: Optimized Chromatographic Conditions

| Parameter | Specification |

| Column | Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent[4] |

| Mobile Phase A | 10 mM Sodium Acetate Buffer, adjusted to pH 4.6 with glacial acetic acid[4] |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Elution Mode | Isocratic (60% Mobile Phase A : 40% Mobile Phase B) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C ± 1°C |

| Detection Wavelength | UV at 220 nm[6] |

| Run Time | 8.0 minutes |

Reagent Preparation

-

Buffer Preparation (Mobile Phase A): Dissolve 0.82 g of anhydrous sodium acetate in 1000 mL of ultra-pure water (Milli-Q). Adjust the pH to exactly 4.6 using dilute glacial acetic acid. Filter through a 0.45 µm nylon membrane and degas via sonication for 10 minutes.

-

Diluent: Use a 50:50 (v/v) mixture of Water:Acetonitrile to ensure complete solubility of the analyte without causing solvent-front distortion during injection.

Standard and Sample Preparation

-

Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate to dissolve, and make up to volume with Acetonitrile.

-

Working Standard Solution (20 µg/mL): Pipette 1.0 mL of the Stock Standard into a 50 mL volumetric flask and make up to volume with the Diluent.

-

Sample Preparation: For formulated samples or API matrices, extract an equivalent of 2.0 mg of the analyte into 100 mL of Diluent. Sonicate for 15 minutes, centrifuge at 4000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

The Self-Validating Injection Sequence

Execute the following sequence in the Chromatography Data System (CDS):

-

Blank (Diluent) : 2 injections (Verifies baseline stability and absence of carryover).

-

System Suitability Test (SST) : 6 consecutive injections of the 20 µg/mL Working Standard.

-

Samples : Unknown samples (Maximum 10 injections per block).

-

Bracketing Standard : 1 injection of the 20 µg/mL Working Standard (Ensures response drift is < 2.0%).

System Suitability & Method Validation

Before analyzing unknown samples, the system must pass the SST criteria. The method was validated according to ICH Q2(R1) guidelines for Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ).

Table 3: System Suitability Parameters (Acceptance Criteria)

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time ( | ± 2.0% RSD | ~4.8 min |

| Tailing Factor ( | ≤ 1.5 | 1.12 |

| Theoretical Plates ( | ≥ 2000 | > 6500 |

| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.65% |

Table 4: Method Validation Summary

| Validation Parameter | Range / Value | Result Interpretation |

| Linearity Range | 1.0 – 50.0 µg/mL | |

| Limit of Detection (LOD) | 0.15 µg/mL[4] | Highly sensitive; suitable for trace analysis. |

| Limit of Quantitation (LOQ) | 0.45 µg/mL | Reliable baseline for low-dose formulations. |

| Accuracy (% Recovery) | 98.5% – 101.2% | Validated via spiking samples at 80%, 100%, and 120%. |

| Precision (Intra-day %RSD) | < 1.5% | High repeatability within the same analytical batch. |

| Precision (Inter-day %RSD) | < 2.0% | High ruggedness across different days and analysts. |

Conclusion

The developed RP-HPLC method for this compound is scientifically grounded in the physicochemical properties of the hydantoin and thiophene moieties. By strictly controlling the mobile phase pH to 4.6 and utilizing an end-capped C18 column, the method eliminates secondary silanol interactions and ionization variability. The resulting protocol is highly linear, accurate, and precise, making it fully suitable for routine quality control and pharmacokinetic evaluations.

References

-

ChemicalBook. "this compound Chemical Properties."2

-

DergiPark. "GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION." 3

-

ResearchGate. "DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR PHENYTOIN SODIUM AND PHENOBARBITONE IN BULK AND PHARMACEUTICAL DOSAGE FORM." 5

-

ACS Publications. "Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities." 1

-

PMC. "High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil." 4

-

Unibo. "Development of a MS compatible HPLC-HILIC method for the analysis of allantoin and glycolic acid in snail slime."6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [chemicalbook.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cris.unibo.it [cris.unibo.it]

Application Note: Microwave-Assisted Synthesis of 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione

Executive Summary & Mechanistic Rationale

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticonvulsants, anti-arrhythmics, and fatty acid amide hydrolase (FAAH) inhibitors[1]. Synthesizing 5-methyl-5-thien-2-ylimidazolidine-2,4-dione from [2] via the classical[3] presents unique kinetic challenges. While the electron-rich thiophene ring stabilizes the reaction intermediates, its steric bulk significantly slows the initial nucleophilic attack, often requiring 18–24 hours of conventional thermal reflux.

Reaction Pathway & Mechanism

Figure 1: Microwave-driven Bucherer-Bergs mechanistic pathway for hydantoin synthesis.

Experimental Design & Causality

To ensure a self-validating and highly reproducible system, every variable in this protocol has been optimized based on mechanistic causality:

-

Solvent Selection (EtOH/H₂O 1:1): Water is strictly required to dissolve the inorganic salts (KCN and (NH₄)₂CO₃), while ethanol solubilizes the hydrophobic 2-acetylthiophene[5]. Crucially, ethanol possesses a high loss tangent (tan δ), making it an excellent microwave-absorbing solvent that rapidly transfers thermal energy to the reaction mixture.

-

Pressure Dynamics: The decomposition of ammonium carbonate generates ammonia and carbon dioxide. In an open vessel, these gases escape, shifting the equilibrium backward. A sealed microwave vial withstands high pressure, keeping the gases dissolved to drive the formation of the cyano-carbamic acid intermediate to completion[6].

-

Temperature & Time: Heating at 120 °C for 20 minutes ensures complete conversion. Prolonged heating is avoided as it may lead to the alkaline hydrolysis of the newly formed hydantoin ring[4].

Quantitative Data Comparison

The following table summarizes the performance metrics of the microwave-assisted protocol against conventional batch synthesis.

| Metric | Conventional Reflux | Microwave-Assisted (MAOS) | Causality / Rationale |

| Heating Time | 18–24 hours | 20–30 minutes | Dielectric heating directly activates polar intermediates[4]. |

| Pressure | 1 bar (Open) | 15–20 bar (Sealed) | Sealed vessels prevent the escape of volatile NH₃ and CO₂[3]. |

| Isolated Yield | 50–60% | 88–92% | High pressure drives equilibrium; short time minimizes degradation[5]. |

| Solvent System | High boiling (e.g., DMF) | EtOH/H₂O (1:1) | Water dissolves salts; EtOH solubilizes the ketone and absorbs MW energy[5]. |

Detailed Step-by-Step Protocol

⚠️ Safety Warning: Potassium cyanide (KCN) is highly toxic. All handling, venting, and acidification steps must be performed in a certified fume hood. Acidification of cyanide solutions releases lethal HCN gas. Ensure proper quenching of all aqueous waste with sodium hypochlorite (bleach).

Step 5.1: Reagent Preparation

-

Equip a heavy-walled 10 mL microwave vial (e.g., Anton Paar or CEM compatible) with a magnetic stir bar.

-

Charge the vial with 2-acetylthiophene (1.0 mmol, 126 mg).

-

Add Potassium Cyanide (KCN) (1.5 mmol, 98 mg) and Ammonium Carbonate ((NH₄)₂CO₃) (3.5 mmol, 336 mg).

-

Dispense 2.0 mL of absolute Ethanol and 2.0 mL of Deionized Water into the vial.

-

Seal the vial securely with a Teflon-lined septum crimp cap.

Step 5.2: Microwave Irradiation

-

Place the sealed vial into the single-mode microwave reactor.

-

Program the reactor with the following parameters:

-

Target Temperature: 120 °C

-

Ramp Time: 2 minutes

-

Hold Time: 20 minutes

-

Maximum Power: 200 W (Dynamic power control enabled)

-

Cooling: Active compressed air cooling post-reaction.

-

Step 5.3: Quenching & Isolation (Self-Validating Step)

-

Once the vial has cooled to room temperature (≤ 30 °C), transfer it to the fume hood.

-

Carefully pierce the septum with a needle to vent the residual CO₂ and NH₃ pressure.

-

Transfer the homogenous reaction mixture to a 50 mL beaker.

-

In-Process Validation: Slowly add 6M HCl dropwise until the solution reaches pH 3. The sudden formation of a dense, pale-yellow precipitate physically validates the successful cyclization of the hydantoin ring.

Step 5.4: Purification & Analytical Validation

-

Filter the precipitate under vacuum and wash with cold DI water (3 × 5 mL) to remove residual inorganic salts.

-

Recrystallize the crude product from hot ethanol to yield pure this compound.

-

Analytical Confirmation:

-

TLC: Check against starting material (Hexane:EtOAc 1:1). 2-acetylthiophene Rf ≈ 0.7; Product Rf ≈ 0.3.

-

LC-MS: Confirm the target mass ([M+H]⁺ expected at m/z 197.0).

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for microwave-assisted hydantoin synthesis.

References

-

Monteiro, J. L., et al. "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Synlett, 2016. URL:[Link][5]

-

Monteiro, J. L., et al. "Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction (Abstract)." Organic-Chemistry.org. URL:[Link][6]

-

Muccioli, G. G., et al. "Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid amide hydrolase." Tetrahedron Letters, 2008. URL:[Link][1]

-

Monteiro, J. L., et al. "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." ResearchGate, 2015. URL:[Link][3]

-

"Ashford's Dictionary of Industrial Chemicals." IndustrialChemistry.org. URL: [Link][2]

-

Muccioli, G. G., et al. "A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins." Tetrahedron, 2003. URL:[Link][4]

Sources

- 1. farm.ucl.ac.be [farm.ucl.ac.be]

- 2. industrialchemistry.org [industrialchemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.unamur.be [researchportal.unamur.be]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]

A Robust Protocol for the Sample Preparation of 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione from Biological Matrices for GC-MS Analysis

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive and validated methodology for the extraction, derivatization, and subsequent analysis of 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione from common biological matrices, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and limited volatility of imidazolidine-2,4-dione derivatives pose significant challenges for direct GC-MS analysis. The protocols detailed herein address these challenges by employing optimized Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for sample cleanup and concentration, followed by a critical silylation step to enhance analyte volatility and thermal stability. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind each procedural choice to ensure reproducibility and accuracy.

Introduction and Scientific Rationale

This compound is a heterocyclic compound belonging to the hydantoin (imidazolidine-2,4-dione) class. Such structures are prevalent in medicinal chemistry and are known for a wide range of biological activities.[1] Accurate quantification of this and similar molecules in biological fluids is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development.

The primary analytical challenge for this compound lies in its chemical structure. The imidazolidine-2,4-dione ring contains two active nitrogen-hydrogen (N-H) protons. These functional groups make the molecule polar and susceptible to hydrogen bonding, which results in low volatility and poor thermal stability. Direct injection of the underivatized compound into a GC system would lead to poor chromatographic peak shape, low sensitivity, and potential degradation in the hot injection port.[2]

Therefore, chemical derivatization is a mandatory step.[3] This protocol employs silylation, a robust and widely used technique that replaces active hydrogens with non-polar trimethylsilyl (TMS) groups.[4] This transformation significantly increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis with high sensitivity and resolution. This application note provides two distinct, validated workflows for sample extraction from different matrices, followed by a unified derivatization and analysis protocol.

Experimental Workflow Overview

The overall analytical strategy involves three core stages: (I) Extraction and Clean-up , (II) Derivatization , and (III) GC-MS Analysis . The initial extraction method is chosen based on the biological matrix.

Caption: High-level workflow for the analysis of this compound.

Materials and Reagents

| Reagent / Material | Grade | Supplier |

| This compound | Analytical Standard (≥98%) | Varies |

| Internal Standard (e.g., 5,5-Diphenylhydantoin) | Analytical Standard (≥98%) | Varies |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Derivatization Grade | Sigma-Aldrich, Thermo Fisher |

| Acetonitrile | HPLC or GC-MS Grade | Varies |

| Methanol | HPLC or GC-MS Grade | Varies |

| Ethyl Acetate | HPLC or GC-MS Grade | Varies |

| Phosphoric Acid (H₃PO₄) | ACS Grade | Varies |

| Ammonium Hydroxide (NH₄OH) | ACS Grade | Varies |

| Sodium Hydroxide (NaOH) | ACS Grade | Varies |

| Deionized Water | Type 1 | In-house system |

| Nitrogen Gas, High Purity | ≥99.999% | Varies |

| Polymeric Reversed-Phase SPE Cartridges | e.g., Agilent Bond Elut Plexa | Agilent Technologies |

| Glass Conical-Bottom Reaction Vials (2 mL) | --- | Varies |

| Centrifuge | --- | Varies |

Protocol A: Solid-Phase Extraction (SPE) from Plasma

This protocol is optimized for cleaning complex plasma samples, effectively removing proteins, phospholipids, and other polar interferences. Polymeric cation exchange sorbents are ideal for extracting polar basic drugs from plasma.[5][6]

4.1. Sample Pre-treatment

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add an appropriate amount of internal standard (IS) solution.

-

Add 600 µL of 2% phosphoric acid in water. This step serves to precipitate proteins and ensure the analyte is protonated for efficient binding to the SPE sorbent.[5]

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

4.2. SPE Procedure

-

Conditioning: Condition the polymeric SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent bed to go dry.

-

Loading: Load the prepared supernatant from step 4.1 onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove lipids and other non-polar interferences.

-

Drying: Dry the SPE cartridge thoroughly under a stream of nitrogen or vacuum for 5-10 minutes to remove residual solvents. This is a critical step to prevent interference with the subsequent derivatization.

-

Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in ethyl acetate into a clean glass reaction vial. The basic modifier disrupts the ionic interaction, releasing the analyte from the sorbent.[5]

Protocol B: Liquid-Liquid Extraction (LLE) from Urine

LLE is a cost-effective method suitable for less complex matrices like urine. The choice of solvent is critical; ethyl acetate provides good recovery for moderately polar compounds containing thiophene rings.[7][8]

-

Pipette 500 µL of urine into a glass culture tube.

-

Add an appropriate amount of internal standard (IS) solution.

-

Adjust the sample pH to ~9.0 using 1M NaOH. This deprotonates the analyte, increasing its affinity for the organic solvent.

-

Add 2 mL of ethyl acetate to the tube.

-

Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase.

-

Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass reaction vial.

-

Repeat the extraction (steps 4-7) with a fresh 2 mL aliquot of ethyl acetate and combine the organic layers to maximize recovery.

Protocol C: Derivatization (Silylation)

This protocol is performed on the dried extracts obtained from either Protocol A or B. Dryness is crucial as silylation reagents are highly sensitive to moisture.[4][9]

Caption: Silylation of the parent compound to form a volatile TMS derivative for GC-MS.

-

Evaporation: Place the vials containing the eluate from SPE (Protocol A) or the combined organic layers from LLE (Protocol B) in a sample concentrator or under a gentle stream of high-purity nitrogen at 40°C. Evaporate the solvent to complete dryness.

-

Reagent Addition: To the dried residue, add 50 µL of acetonitrile and 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst to improve the derivatization efficiency of sterically hindered groups.

-

Reaction: Cap the vials tightly. Vortex for 15 seconds.

-

Incubation: Heat the vials at 70°C for 45 minutes in a heating block or oven to ensure the reaction goes to completion.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

The following are recommended starting parameters and may require optimization based on the specific instrument and column used.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Port | Splitless, 250°C | Ensures complete vaporization without discrimination. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier providing good chromatographic efficiency. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A non-polar column suitable for a wide range of derivatized compounds. |

| Oven Program | Initial 100°C, hold 1 min | Allows for solvent focusing. |

| Ramp 15°C/min to 280°C, hold 5 min | Provides good separation of the analyte from matrix components. | |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | Standard, robust ionization for GC-MS. |

| Ion Source Temp. | 230°C | Standard operating temperature. |

| Quadrupole Temp. | 150°C | Standard operating temperature. |

| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | For highest sensitivity and selectivity in quantitative analysis. |

| SIM Ions | To be determined empirically from a full scan of the derivatized standard |

Conclusion

The protocols outlined in this application note provide a reliable and robust framework for the quantitative analysis of this compound in biological matrices. The strategic combination of efficient sample extraction (SPE or LLE) and essential chemical derivatization (silylation) successfully overcomes the inherent analytical challenges posed by the analyte's polarity. By explaining the causality behind each step, this guide equips researchers with the necessary tools and understanding to adapt and implement these methods in a regulated drug development environment, ensuring the generation of high-quality, reproducible data for critical pharmacokinetic and metabolic studies.

References

- The Siepmann Group. (n.d.). Separation of Thiophene from Aliphatic Hydrocarbons Using Tetrahexylammonium-Based Deep Eutectic Solvents as Extracting Agents.

- ResearchGate. (2016). Extraction of Thiophenic Sulfur Compounds from Model Fuel Using a Water-Based Solvent.

- Scribd. (2011). Ionic Liquids for Fuel Desulfurization.

- Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.

- PMC. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples.

- BenchChem. (2025). Application Notes and Protocols for the Characterization of 5-(4-Hydroxybenzylidene)hydantoin.

- ResearchGate. (n.d.). Separation of thiophen from benzene by solvent extraction. I.

- McNeil Group, University of Michigan. (n.d.). Shimadzu GC-MS Sample Preparation.

- LCGC. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma.

- PMC. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics.

- HSC Cores - BookStack. (2024). GC/MS Sample Preparation.

- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

- PMC. (2022). Removal of single and dual ring thiophene's from dodecane using cavitation based processes.

- Restek. (n.d.). GC Derivatization.

- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.

- MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.

- Atlas of Science. (2018). Ultra Quick sample preparation prior to GC-MS based metabolomics.

- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

- ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.

- Semantic Scholar. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES.

- Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. jfda-online.com [jfda-online.com]

- 4. chromtech.com [chromtech.com]

- 5. lcms.cz [lcms.cz]

- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]

- 7. [198] Separation of Thiophene from Aliphatic Hydrocarbons Using Tetrahexylammonium-Based Deep Eutectic Solvents as Extracting Agents | The Siepmann Group [siepmann.chem.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

Optimization of Thin-Layer Chromatography (TLC) Systems for Thienyl-Substituted Imidazolidine-2,4-diones

Abstract This application note details the development and validation of Thin-Layer Chromatography (TLC) protocols specifically tailored for thienyl imidazolidinediones (hydantoins substituted with thiophene rings). These compounds possess unique physicochemical properties—combining the hydrogen-bonding capability of the hydantoin core with the lipophilic, electron-rich nature of the thiophene moiety. This guide provides a self-validating methodology for mobile phase selection, detection, and troubleshooting to ensure reproducible separation in drug discovery workflows.

Chemical Context & Physicochemical Considerations

To design an effective TLC system, one must understand the analyte's interaction with the stationary phase.

-

The Core (Imidazolidine-2,4-dione): The hydantoin ring contains two carbonyls and two nitrogens.[1] The N3 proton is weakly acidic (

).[1] On standard acidic silica gel ( -

The Substituent (Thienyl Group): The thiophene ring adds lipophilicity and UV activity. Unlike phenyl rings, the sulfur atom in thiophene renders the ring electron-rich, making it susceptible to oxidation by strong staining agents (e.g., permanganate) but highly responsive to specific π-interaction-based separations.[1]

Stationary Phase & Sample Preparation[2]

Stationary Phase Selection

-

Standard: Silica Gel 60

(Aluminum or Glass backed).[1]-

Why: The

fluorescent indicator is critical. The conjugated system of the thienyl-hydantoin absorbs strongly at 254 nm, appearing as dark spots against a bright green background.

-

-

Alternative (for difficult isomers): Amino-bonded Silica (

).[1]-

Why: Useful if the acidic N3 proton causes irreversible adsorption on standard silica.

-

Sample Preparation Protocol

-

Solvent: Dissolve samples in Acetone or Methanol:Dichloromethane (1:1) . Avoid pure non-polar solvents as hydantoins have poor solubility in hexane.

-

Concentration: Prepare a 1-5 mg/mL solution.

-

Spotting: Apply 1-2

using a microcapillary.[1] Keep spot diameter

Mobile Phase Optimization Strategies

Do not rely on a single "magic" solvent. Use the Selectivity Triangle approach to find the optimal separation.

Table 1: Recommended Solvent Systems

| System Class | Composition (v/v) | Target Polarity | Application |

| A (General) | Hexane : Ethyl Acetate (6:4 to 4:[1]6) | Low - Medium | Initial screening; separates lipophilic impurities.[1] |

| B (Polar) | Dichloromethane : Methanol (95:[1]5) | Medium - High | Best for polar hydantoin derivatives; moves baseline material.[1] |

| C (Aromatic) | Toluene : Acetone (8:[1]2) | Medium | Exploits |

| Modifier | Glacial Acetic Acid (0.5 - 1%) | N/A | CRITICAL: Add to all systems to suppress N3-H ionization and silanol H-bonding (reduces tailing).[1] |

Experimental Workflow Diagram

Figure 1: Standardized TLC workflow for thienyl imidazolidinediones, emphasizing the multi-modal detection phase.

Visualization & Detection Protocols

Because the hydantoin core is non-aromatic (excluding the thienyl substituent), relying solely on UV can be misleading if the thiophene ring is metabolized or cleaved. A chemical validation step is required.

Primary Detection: UV Absorption[1][3]

-

Wavelength: 254 nm.

-

Observation: Thienyl group causes strong quenching (dark violet spots).

-

Note: Some thiophene derivatives may fluoresce blue/green under 366 nm UV.

Secondary Detection: The Chlorination Method (Reindel-Hoppe)

This is the gold standard for detecting the amide/imide NH groups in hydantoins [1].

Protocol:

-

Chlorination: Place the dried TLC plate in a tank containing Chlorine gas for 5-10 minutes.

-

Generation: Mix 10 mL of 1%

with 10 mL of 10% HCl in a beaker inside the tank.

-

-

Aeration: Remove plate and air-dry in a fume hood for 10-15 minutes to remove excess chlorine (Critical: background must be white).

-

Staining: Spray with o-Tolidine reagent (or Starch-Iodide solution).[1]

-

Result: Dark blue spots on a colorless background. This confirms the presence of the NH group (hydantoin core).

Tertiary Detection: Vanillin-Sulfuric Acid

Useful for the thiophene moiety.[1]

-

Spray: 1% Vanillin in conc.

. Heat at 110°C.[2][3] -

Result: Thiophene derivatives typically turn distinct colors (often red, green, or violet) due to electrophilic aromatic substitution and condensation.

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common separation issues.

Figure 2: Logic gate for troubleshooting mobile phase composition based on observed Rf values and spot morphology.

Common Issues Table

| Symptom | Mechanistic Cause | Corrective Action |